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N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide

Kinase inhibitor design Structure-activity relationship Hydrogen-bond network

Researchers face conflicting kinase selectivity data due to subtle benzamide substitutions. CAS 946234-11-3 provides the exact 3,4,5-trimethoxy pattern required for valid SAR comparisons. - **Defined Pharmacophore:** 6-ethoxy-2-methylpyrimidine hinge binder; 9 HBA, 0 HBD, TPSA 90.16 Ų. - **Assay-Ready Properties:** clogP 2.65 enables cellular permeability (CETSA, BRET) without non-specific partitioning. - **Benchmark Grade:** ≥95% (HPLC). Verified reference for coupling optimization (HATU vs. EDCI/HOBt).

Molecular Formula C23H26N4O5
Molecular Weight 438.484
CAS No. 946234-11-3
Cat. No. B2972339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide
CAS946234-11-3
Molecular FormulaC23H26N4O5
Molecular Weight438.484
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
InChIInChI=1S/C23H26N4O5/c1-6-32-21-13-20(24-14(2)25-21)26-16-7-9-17(10-8-16)27-23(28)15-11-18(29-3)22(31-5)19(12-15)30-4/h7-13H,6H2,1-5H3,(H,27,28)(H,24,25,26)
InChIKeyZDZSQJSNDJAZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 946234-11-3: Chemical Identity & Kinase-Targeted Scaffold


N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3,4,5-trimethoxybenzamide (CAS 946234-11-3) is a synthetic small molecule (C23H26N4O5, MW 438.484 g/mol) belonging to the pyrimidine-benzamide class of ATP-competitive kinase inhibitors . Its architecture combines a 6-ethoxy-2-methylpyrimidine hinge-binding motif with a 3,4,5-trimethoxybenzamide head group, connected via a 1,4-diaminophenyl linker—a scaffold topology frequently exploited for targeting the ATP pocket of tyrosine and serine/threonine kinases [1]. The compound is supplied as a research-grade reagent, typically at ≥95% purity, for use in biochemical and cellular kinase inhibition studies .

Pyrimidine-benzamide ATP-competitive kinase inhibitor scaffold
Hinge-binding motif for tyrosine and serine/threonine kinase pocket studies
Research-grade (≥95%) for biochemical and cell-based kinase inhibition assays

Why CAS 946234-11-3 Cannot Be Replaced by Analogs


Within the pyrimidine-benzamide kinase inhibitor class, minor structural variations on the benzamide ring produce pronounced shifts in kinase selectivity, cellular potency, and drug-like properties. The 3,4,5-trimethoxy substitution pattern on the target compound creates a unique hydrogen-bond acceptor surface (9 HBA, 0 HBD) and a specific electron density distribution that differs fundamentally from mono-substituted or halogenated analogs such as 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide or 4-ethoxy-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide . These differences manifest in altered target residence time, off-rate kinetics, and cellular permeability profiles that cannot be predicted by simple potency extrapolation. Generic substitution without experimental validation of the exact substitution pattern risks selecting a compound with a divergent selectivity fingerprint and incompatible physicochemical properties for the intended assay system [1].

Potential Substitute
Primary Mismatch Risk
Unsubstituted benzamide analog
Hydrogen-bond network may shift; selectivity profile likely differs
Halogenated (e.g., 3-chloro) analog
Electron density distribution alters target residence time and cellular permeability
Sulfonamide-bridged or bulkier analogs
Conformational sampling and kinase pocket accessibility may not transfer

CAS 946234-11-3 vs. Closest Analogs: Key Evidence


Hydrogen-Bond Acceptor Surface Comparison

The target compound presents nine hydrogen-bond acceptor (HBA) atoms and zero hydrogen-bond donor (HBD) atoms on the benzamide head group, compared to five HBA and one HBD for the unsubstituted N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide analog . This differential HBA/HBD profile alters the compound's interaction with the kinase hinge region and solvent-exposed pocket residues, providing a distinct target recognition surface that cannot be replicated by analogs with fewer methoxy substituents [1].

HBA/HBD Profile
Cross-study comparable
Target: 9 HBA, 0 HBD
Unsubstituted analog: 5 HBA, 1 HBD
Supports differentiated hydrogen-bond network with kinase hinge
Three methoxy oxygens provide unique recognition surface
Kinase inhibitor design Structure-activity relationship Hydrogen-bond network

TPSA and Predicted Cellular Permeability Comparison

The target compound exhibits a computed topological polar surface area (TPSA) of 90.16 Ų, which falls within the optimal range (<140 Ų) for passive cellular permeability [1]. In contrast, the 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide analog has a lower TPSA (~73 Ų) due to replacement of three polar methoxy groups with a single chlorine atom, while the sulfonamide-containing analog N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide has a substantially higher TPSA (>100 Ų) . This positions the target compound at a balanced point between permeability and solubility.

TPSA
Cross-study comparable
90.16 Ų
clogP 2.65
Balanced permeability and solubility for cell-based assays
~17–20 Ų higher than unsubstituted/chloro analogs
Cellular permeability Drug-likeness ADME prediction

VEGFR2 Inhibitory Activity of the Scaffold Class

Pyrimidine derivatives bearing the 6-ethoxy-2-methylpyrimidin-4-yl motif have demonstrated nanomolar-range inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), a validated anti-angiogenic target . A structurally related compound (CHEMBL4439680) containing the same pyrimidine hinge-binding core achieved an IC50 of 3.60 nM against VEGFR2 and 9 nM against EGFR [1]. The 3,4,5-trimethoxybenzamide moiety has been independently validated as a pharmacophore for tubulin polymerization inhibition (IC50 = 1.27 µM against MDA-MB-231 breast cancer cells) and kinase active-site occupancy, suggesting the target compound may exhibit a multi-target mechanism distinct from single-target kinase inhibitors [2]. Direct quantitative data for CAS 946234-11-3 against specific kinases is not yet available in peer-reviewed literature.

Scaffold Activity
Class-level inference
CHEMBL4439680: VEGFR2 IC50 3.60 nM
Trimethoxybenzamide derivative: MDA-MB-231 1.27 µM
Reported kinase inhibition in structurally related series
Direct data for CAS 946234-11-3 not yet available; requires experimental validation
VEGFR2 inhibition Angiogenesis Kinase profiling

Conformational Flexibility Comparison

The target compound possesses 7 rotatable bonds, providing moderate conformational flexibility that can facilitate induced-fit binding to kinase ATP pockets with varying gatekeeper residue sizes [1]. In comparison, the sulfonamide-bridged analog N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,4-difluorobenzenesulfonamide contains 6 rotatable bonds but introduces a tetrahedral sulfur center that restricts conformational sampling, while the naphthalene-2-sulfonamide analog has 7 rotatable bonds but a bulkier aromatic system that limits pocket accessibility . The balanced flexibility of the target compound may permit engagement of a broader range of kinase conformations (DFG-in, DFG-out, and intermediate states) compared to more rigid analogs.

Rotatable Bonds
Supporting evidence
Target: 7 rot. bonds
Difluorobenzenesulfonamide analog: 6
Moderate flexibility may support broader kinome engagement
Lower MW than naphthalene-sulfonamide analog despite same rotatable bonds
Conformational entropy Binding free energy Ligand efficiency

Research Applications for CAS 946234-11-3


Kinase Selectivity Profiling in Pyrimidine-Benzamide Series

Researchers conducting structure-activity relationship (SAR) studies on pyrimidine-benzamide kinase inhibitors should use CAS 946234-11-3 as the 3,4,5-trimethoxy-substituted reference compound within a panel that includes the unsubstituted benzamide, 4-ethoxy, and 3-chloro analogs. Its distinct HBA/HBD profile (9 HBA, 0 HBD) and TPSA (90.16 Ų) provide a critical data point for correlating benzamide substitution patterns with kinome-wide selectivity scores, as demonstrated by the class-level VEGFR2 inhibition (IC50 = 3.60 nM for structurally related pyrimidine core compounds) observed in BindingDB [1].

Cellular Permeability & Target Engagement Assays

For cell-based kinase target engagement studies (e.g., cellular thermal shift assay CETSA, BRET-based occupancy), the compound's clogP of 2.65 and TPSA of 90.16 Ų place it within favorable ranges for both passive membrane permeability and aqueous solubility. This balanced profile makes it a suitable tool compound for correlating biochemical IC50 values with intracellular target occupancy, particularly when compared to more lipophilic analogs (e.g., naphthalene-2-sulfonamide derivatives) that may exhibit non-specific membrane partitioning .

Computational Docking & Molecular Dynamics of Kinase Hinge Motifs

The compound's 6-ethoxy-2-methylpyrimidine hinge-binding motif, combined with the 3,4,5-trimethoxybenzamide head group, provides a well-defined pharmacophore for molecular docking and free energy perturbation (FEP) calculations. Its 7 rotatable bonds enable sampling of multiple binding poses within the ATP pocket, making it valuable for validating computational predictions of binding mode and residence time across different kinase conformations (DFG-in, DFG-out). Use in conjunction with the ZINC database (ZINC ID may be cross-referenced) and PDB structural data for kinase-ligand co-crystal complexes [1].

Reference Standard for Trimethoxybenzamide Coupling

As a product of 6-ethoxy-2-methylpyrimidin-4-amine coupling with 3,4,5-trimethoxybenzoic acid derivatives, CAS 946234-11-3 serves as a reference standard for optimizing amide bond formation conditions in pyrimidine-benzamide library synthesis. Its typical purity of ≥95% (HPLC) provides a benchmark for assessing coupling efficiency and by-product profiles when varying activation reagents (e.g., HATU vs. EDCI/HOBt) or reaction conditions, directly supporting medicinal chemistry campaigns that explore this scaffold .

Application
Selection Property
Validation Focus
Kinase selectivity profiling (pyrimidine-benzamide series)
HBA/HBD profile and hinge-binding motif
Kinome-wide selectivity panel with matched analog set
Cellular permeability & target engagement assays
TPSA/clogP balance (90.16 Ų / 2.65)
Intracellular target occupancy (e.g., CETSA, BRET)
Computational docking & molecular dynamics of kinase hinge
Conformational flexibility (7 rotatable bonds) and pharmacophore model
DFG-in/DFG-out pose sampling and free energy perturbation
Trimethoxybenzamide coupling reference standard
≥95% purity benchmark for amide bond formation
Coupling efficiency and by-product profile optimization
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